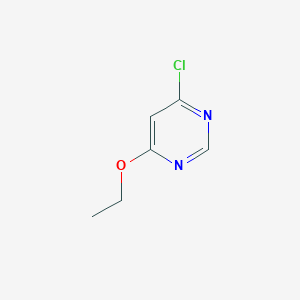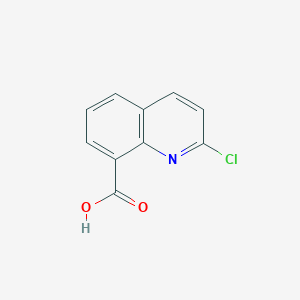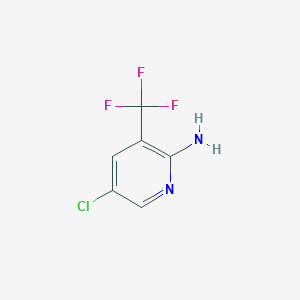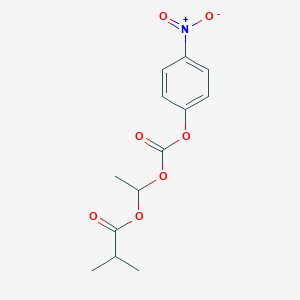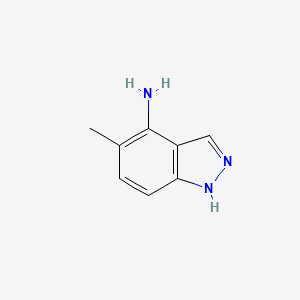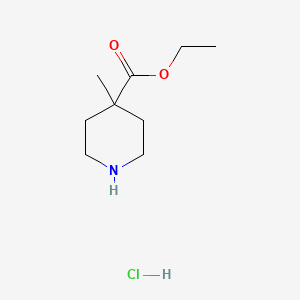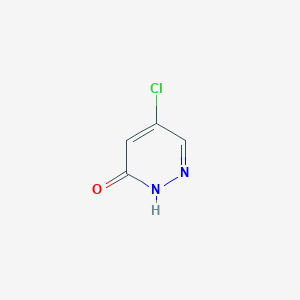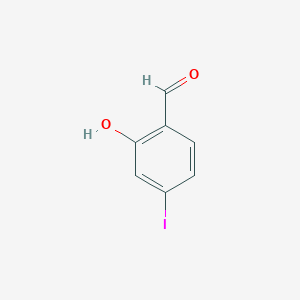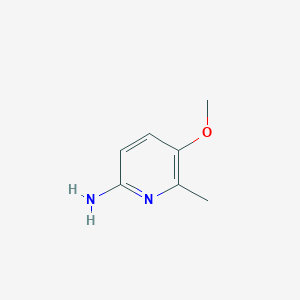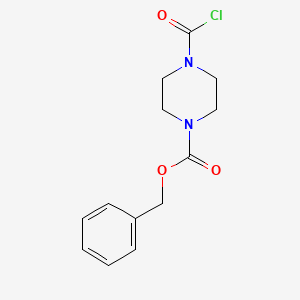
4-Cbz-piperazine-1-carbonyl Chloride
説明
4-Cbz-piperazine-1-carbonyl Chloride, also known as Benzyl 4- (chlorocarbonyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C13H15ClN2O3 . It has an average mass of 282.723 Da and a monoisotopic mass of 282.077118 Da .
Synthesis Analysis
The synthesis of 4-Cbz-piperazine-1-carbonyl Chloride involves the use of triethylamine in dichloromethane at 20℃ . The reaction mixture is stirred overnight at room temperature, filtered, and the crude product is purified using column chromatography .Molecular Structure Analysis
The molecular structure of 4-Cbz-piperazine-1-carbonyl Chloride consists of 5 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . It has a molar refractivity of 70.4±0.0 cm³ .Physical And Chemical Properties Analysis
4-Cbz-piperazine-1-carbonyl Chloride has a density of 1.3±0.0 g/cm³, a boiling point of 444.5±0.0 °C at 760 mmHg, and a flash point of 222.6±0.0 °C . It has a polar surface area of 50 Ų and a molar volume of 213.0±0.0 cm³ .科学的研究の応用
1. Anti-Tubercular Agents
- Summary of Application: This compound is used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The derivatives were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Piperazine-Containing Drugs
- Summary of Application: The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
- Methods of Application: The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
- Results or Outcomes: The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
3. Synthesis of Fluoroquinolone Derivatives
- Summary of Application: This compound is used in the synthesis of new 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives of fluoroquinolone .
- Methods of Application: The derivatives were synthesized and their antimicrobial activity was evaluated .
- Results or Outcomes: A 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .
特性
IUPAC Name |
benzyl 4-carbonochloridoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-12(17)15-6-8-16(9-7-15)13(18)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOIUTGIECXTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598332 | |
| Record name | Benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cbz-piperazine-1-carbonyl Chloride | |
CAS RN |
25539-27-9 | |
| Record name | Benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

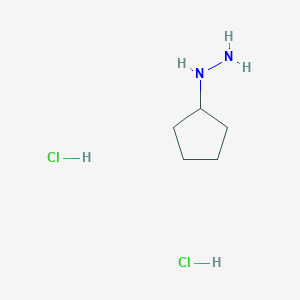
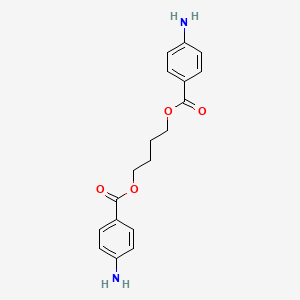
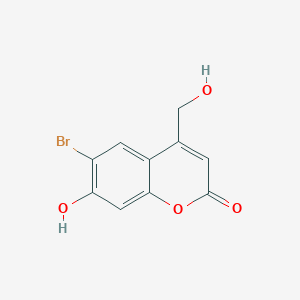
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
